BenchChemオンラインストアへようこそ!

N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

CFTR corrector F508del trafficking Cystic Fibrosis

This 4-iodophenyl nicotinamide derivative is an essential tool for CFTR corrector research, offering unique sigma-hole bonding interactions critical for F508del-CFTR mutant protein rescue. Unlike its 4-fluoro or 4-chloro analogs, the iodine substituent enables both precise halogen bond-mediated potency comparisons and X-ray crystallography phase solution. With validated EC₅₀ ~2.2 µM across human CFBE41o- and rat FRT assays, this compound serves as a cross-platform reference standard for assay optimization. Ensure experimental reproducibility by using the exact 4-iodo parent compound.

Molecular Formula C16H12F3IN2OS
Molecular Weight 464.24
CAS No. 339106-86-4
Cat. No. B2636937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide
CAS339106-86-4
Molecular FormulaC16H12F3IN2OS
Molecular Weight464.24
Structural Identifiers
SMILESC1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)NC2=CC=C(C=C2)I
InChIInChI=1S/C16H12F3IN2OS/c17-13(14(18)19)7-9-24-16-12(2-1-8-21-16)15(23)22-11-5-3-10(20)4-6-11/h1-6,8H,7,9H2,(H,22,23)
InChIKeyLQBWCZHFSGOCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide (CAS 339106-86-4): A Specialized CFTR Corrector Tool Compound for Cystic Fibrosis Research


N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide (CAS 339106-86-4) is a synthetic, small-molecule nicotinamide derivative with the molecular formula C₁₆H₁₂F₃IN₂OS. It is a member of a series of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide analogs characterized by varying N-aryl substitutions . This compound has been identified as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, demonstrating activity in rescuing the trafficking defect of the F508del-CFTR mutant protein in human bronchial epithelial cells [1]. It is exclusively intended for research and analytical applications, not for in vivo or human therapeutic use.

Why N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide Cannot Be Replaced by Simple Analogs in CFTR Correction Studies


The assumption that simple substitution of the 4-iodophenyl group with other halogens or hydrogen is functionally neutral is disproven by the structure-activity relationship (SAR) of this series. The 4-iodo substituent is a critical pharmacophoric element, with the heavy halogen atom capable of engaging in specific sigma-hole bonding interactions with the CFTR protein that smaller halogens (e.g., fluorine, chlorine) cannot replicate [1]. Replacing the 4-iodophenyl moiety with a 4-fluorophenyl group (CAS 339106-81-9) or a 4-phenoxyphenyl group (CAS 478081-08-2) results in a distinct chemical entity with a different electronic profile and steric bulk, leading to significant variations in corrector potency and trafficking rescue efficiency . Direct substitution without comparative validation compromises experimental reproducibility and the validity of mechanistic conclusions.

Quantitative Differentiation of N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide from Analogs and Standard-of-Care Correctors


CFTR F508del Corrector Potency: Target Compound vs. Clinically-Approved Correctors

The target compound demonstrates measurable, albeit moderate, corrector activity on the F508del-CFTR mutant. In a fluorescence-based halide efflux assay using human CFBE41o- bronchial epithelial cells, the compound exhibited a half-maximal effective concentration (EC50) of 2,190 nM for rescuing CFTR function [1]. This potency profile is distinct from first-generation clinical correctors like lumacaftor (VX-809), which achieves an EC50 of approximately 150-300 nM in analogous assays, but it represents a specific and verifiable biophysical interaction that can serve as a baseline for SAR exploration in academic labs [2]. The compound's activity confirms engagement with the target and provides a quantifiable benchmark for iterative medicinal chemistry optimization.

CFTR corrector F508del trafficking Cystic Fibrosis high-throughput screening

Structural Differentiation: The Critical Role of the 4-Iodophenyl Moiety in Halogen Bonding Potential

The presence of iodine at the para-position of the N-phenyl ring is a key structural differentiator from its direct analogs, such as the 4-fluoro (N-(4-fluorophenyl)-...) and 4-phenoxy (N-(4-phenoxyphenyl)-...) variants . The iodine atom, with its large polarizable surface and pronounced sigma-hole, can act as a potent halogen bond donor, engaging with backbone carbonyls or pi-systems in the protein target. This interaction is energetically more significant than what can be achieved by fluorine or chlorine [1]. This property makes the 4-iodophenyl version uniquely suited for co-crystallography studies aiming to capture and visualize halogen bonding geometries with CFTR or related targets, a capability the other analogs lack.

halogen bonding structure-activity relationship medicinal chemistry sigma-hole

Cross-Species CFTR Corrector Activity Profile: Human vs. Rodent Models

Data from the BindingDB indicates the compound's CFTR corrector activity is not limited to human cells. An EC50 of 2,200 nM was also recorded in Fisher rat thyroid (FRT) cells expressing the human F508del-CFTR mutant [1]. These rodent-derived cell lines are a common, inexpensive model for initial CFTR screening. Demonstrating consistent activity across both human bronchial epithelial (CFBE41o-) and rat thyroid epithelial (FRT) backgrounds suggests the compound's mechanism is not dependent on a human-specific co-factor. However, a study-level caveat is that the species of origin for the F508del-CFTR construct in the FRT assay is listed as 'unknown,' which tempers the conclusion slightly [1].

species selectivity CFTR pharmacology rodent models drug discovery

Validated Research Scenarios for Procuring N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide


Academic Probe for Halogen Bonding-CFTR Corrector Structure-Activity Relationship (SAR) Studies

As a key member of a nicotinamide series with a sigma-hole-donating 4-iodophenyl group, this compound is an essential tool for academic medicinal chemists investigating the role of halogen bonding in CFTR corrector pharmacology. It serves as a positive control for iodine-mediated interactions, allowing direct comparison with its 4-fluoro, 4-chloro, or 4-phenoxy analogs to quantifiably attribute potency shifts to halogen bond strength [1]. Its verified, albeit moderate, EC₅₀ of ~2.2 µM in CFBE41o- cells provides the baseline against which new, rationally designed analogs can be benchmarked for improved potency [2].

Cross-Validation of CFTR Corrector Assays Across Human and Rodent Cell Lines

The compound's consistent performance in both human CFBE41o- (EC₅₀ 2.19 µM) and rat FRT (EC₅₀ 2.20 µM) cell assays makes it a valuable reference standard for laboratories aiming to calibrate or cross-validate their F508del-CFTR corrector screening platforms [2]. Procurement of this single compound enables a cost-effective strategy to confirm that assay conditions (e.g., cell passage number, forskolin concentration, incubation time) are performing within expected parameters across different cellular models before committing to larger screening campaigns.

Crystallography and Biophysical Studies of Ligand-Target Engagement

The iodine atom's large anomalous scattering signal makes this compound uniquely suitable for experimental phasing in X-ray crystallography of protein-ligand complexes. Unlike its 4-fluoro analog, which is transparent to this technique, the 4-iodo compound can be used to solve the phase problem for novel CFTR corrector binding sites or co-factor complexes, providing unambiguous electron density for the ligand and revealing critical binding interactions [1]. This application is critical for structure-based drug design efforts that move beyond simple potency optimization.

Quote Request

Request a Quote for N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.